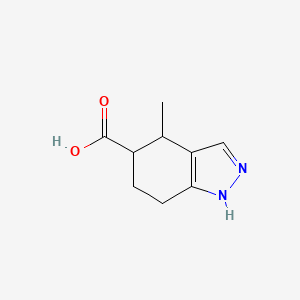

4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

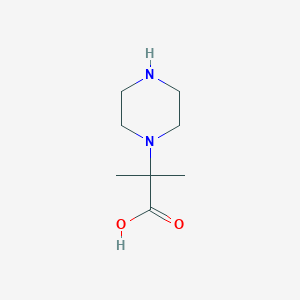

“4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid” is an organic compound with the CAS Number: 2126177-57-7 . It has a molecular weight of 180.21 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis

The IUPAC name of the compound is this compound . The Inchi Code is 1S/C9H12N2O2/c1-5-6 (9 (12)13)2-3-8-7 (5)4-10-11-8/h4-6H,2-3H2,1H3, (H,10,11) (H,12,13) . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis

The mechanism of the second step of the synthesis process was different from the expected one . Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

Indazoles, including 4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, are heterocyclic moieties with significant pharmacological importance. They form the basic structure of numerous compounds exhibiting potential therapeutic value. Research has highlighted indazole derivatives' promising anticancer and anti-inflammatory activities and applications in disorders involving protein kinases and neurodegeneration. The therapeutic potential of indazole scaffolds is attributed to their wide variety of biological activities, driving interest in developing novel indazole-based therapeutic agents (Denya, Malan, & Joubert, 2018).

Antineoplastic Drug Research

Lonidamine, derived from indazole-3-carboxylic acid, showcases a unique mechanism as an antineoplastic drug. It does not affect cellular nucleic acids or protein synthesis but inhibits oxygen consumption, aerobic glycolysis, and lactate transport in neoplastic cells. This action, coupled with its ability to modify membrane permeability, enhances drug uptake, reverses drug resistance, and triggers apoptotic pathways. Lonidamine has shown to potentiate the cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines, emphasizing the significance of indazole derivatives in cancer treatment research (Di Cosimo et al., 2003).

Biocatalyst Inhibition and Industrial Chemical Production

The study of carboxylic acids, including derivatives of indazole-5-carboxylic acid, has illuminated their role as microbial inhibitors. These compounds, when produced fermentatively, can inhibit microbes at concentrations below desired yield and titer, impacting biorenewable fuel and chemical production. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains with improved industrial performance, showcasing the broader industrial and biotechnological relevance of such compounds (Jarboe, Royce, & Liu, 2013).

Novel Drug Synthesis from Biomass-derived Chemicals

Levulinic acid, identified as a key biomass-derived chemical, is noted for its flexibility and diversity in drug synthesis, showcasing the utility of derivatives of indazole-5-carboxylic acid and similar compounds in reducing drug synthesis costs and simplifying processes. This highlights the compound's potential in medicine, particularly in synthesizing drugs directly or through related derivatives, thereby demonstrating the economic and environmental benefits of utilizing biomass-derived chemicals in pharmaceutical development (Zhang et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Indazole derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets in the body.

Mode of Action

It is known that indazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Biochemical Pathways

For example, the inhibition of COX-2 by some indazole derivatives leads to a decrease in the production of prostaglandins, which are key mediators of inflammation .

Result of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Propriétés

IUPAC Name |

4-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQGXBVFSTOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=C1C=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2585467.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)